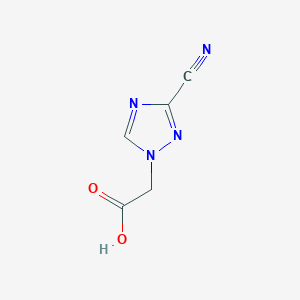
Methyl 5-bromo-4-hydroxynicotinate
Vue d'ensemble
Description
“Methyl 5-bromo-4-hydroxynicotinate” is a chemical compound . It is also known by its IUPAC name "methyl 5-bromo-6-hydroxynicotinate" .
Molecular Structure Analysis
The molecular formula of “Methyl 5-bromo-4-hydroxynicotinate” is C7H6BrNO3 . The InChI code is 1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-hydroxynicotinate” is a solid at room temperature . Its molecular weight is 232.03 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved .Applications De Recherche Scientifique
Cycloaddition Reactions
- Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions : A study by Fu et al. (2017) demonstrated that N-methylation of methyl 5-hydroxynicotinate and its subsequent reaction with a diene can yield (4+3) cycloadducts. This process, exhibiting high regioselectivity with certain butadienes, allows rapid access to bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).
Synthesis Methods
- Improved Synthesis Procedure for 5-Bromo-2-Hydroxynicotinic Acid : Haché et al. (2002) developed a safer and efficient synthesis method for 5-bromo-2-hydroxynicotinic acid using sodium hypobromite. This procedure avoids the use of hazardous elemental bromine (Haché et al., 2002).
Tautomerization Studies
- Dynamical Properties of Hydrogen-Bonded Tautomeric Molecules : Research by Sugawara (1994) found that derivatives of 9-hydroxyphenalenones, including 5-methyl and 5-bromo derivatives, undergo rapid tautomerization in crystals. The study provides insights into quantum fluctuation and proton transfer in these structures (Sugawara, 1994).
Epigenetic Modification Studies
- Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine : Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for epigenetic regulation. This study provides a biological context to the modifications similar to those in methyl 5-bromo-4-hydroxynicotinate (Tahiliani et al., 2009).
Applications in Molecular Chemistry
- Synthesis of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene : A study by Abosadiya et al. (2013) focused on synthesizing and characterizing a compound that has strong antiviral properties against HSV-1 and weak antibacterial properties against Gram-positive bacteria. This research highlights the potential medicinal applications of compounds related to methyl 5-bromo-4-hydroxynicotinate (Abosadiya et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSJHTAFHHUNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733876 | |
| Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-hydroxynicotinate | |
CAS RN |
1175512-08-9 | |
| Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)
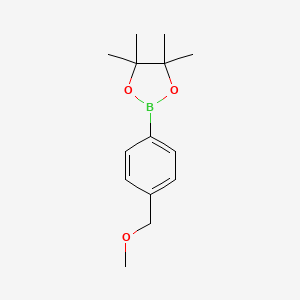

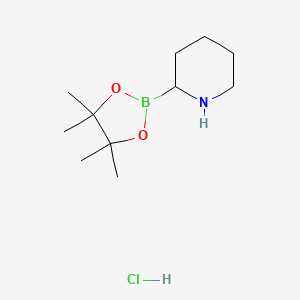


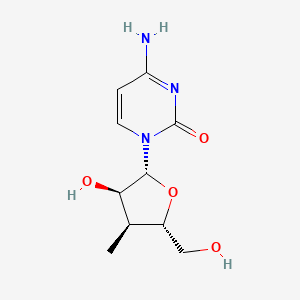
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
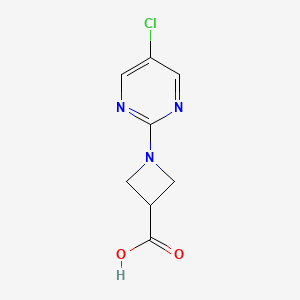

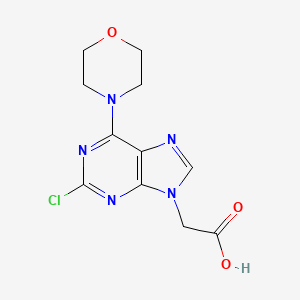
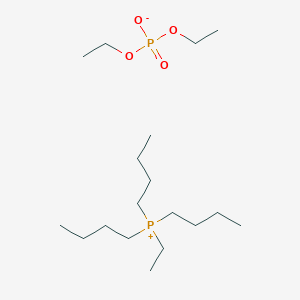
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
